1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene

Description

Systematic IUPAC Nomenclature and Synonyms

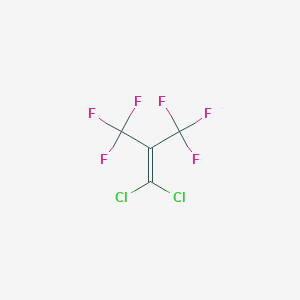

The IUPAC systematic name for this compound is 1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene . This name reflects the substituents’ positions on the propene backbone:

- Two chlorine atoms at position 1.

- Three fluorine atoms at position 3.

- A trifluoromethyl group (-CF₃) at position 2.

Synonyms include:

- 1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene.

- 1,1-ジクロロ-3,3,3-トリフルオロ-2-(トリフルオロメチル)-1-プロペン (Japanese nomenclature).

The compound’s naming adheres to IUPAC priority rules, where the double bond’s position (prop-1 -ene) and substituent electronegativities dictate numbering.

Molecular Formula and Structural Isomerism

The molecular formula is C₄Cl₂F₆ , with a molecular weight of 232.93 g/mol . The structure features a propene chain (C₃) with a trifluoromethyl branch and dual chlorine substituents:

SMILES Notation :FC(F)(F)C(=C(Cl)Cl)C(F)(F)F.

Structural Features :

- A central double bond (C=C) at position 1.

- Chlorine atoms on the same carbon (C1).

- Three fluorine atoms on C3 and a trifluoromethyl group on C2.

Isomerism :

No geometric (cis/trans) isomerism is possible due to the identical substituents on the double-bonded carbon (C1). However, structural isomerism could arise if substituents rearrange. For example, shifting the trifluoromethyl group to C3 would yield 1,1-dichloro-2,3,3-trifluoro-3-(trifluoromethyl)-1-propene, though this isomer is not reported in literature.

CAS Registry Number and ChemSpider Identification

Propriétés

Formule moléculaire |

C4Cl2F6 |

|---|---|

Poids moléculaire |

232.94 g/mol |

Nom IUPAC |

1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene |

InChI |

InChI=1S/C4Cl2F6/c5-2(6)1(3(7,8)9)4(10,11)12 |

Clé InChI |

RVRJTLBVIRWMLZ-UHFFFAOYSA-N |

SMILES canonique |

C(=C(Cl)Cl)(C(F)(F)F)C(F)(F)F |

Origine du produit |

United States |

Méthodes De Préparation

Example: Fluorination of 1,1,3,3,3-Pentachloropropene

A method described in for synthesizing 1,1-dichloro-3,3,3-trifluoropropene (1223za) could be adapted. In this process:

-

1,1,3,3,3-Pentachloropropene is fluorinated with hydrogen fluoride (HF) under high-pressure conditions.

-

Reaction Conditions :

-

Byproducts : Include 1,1-dichloro-1,3,3,3-tetrafluoropropane (234fb) and minor impurities.

| Parameter | Value | Source |

|---|---|---|

| HF Molar Ratio | 3–40 mol per mol precursor | |

| Temperature Range | 100–200°C | |

| Pressure Range | 0.1–10 MPa (gauge) |

To synthesize the target compound, introducing a trifluoromethyl group (CF₃) on C2 would require further functionalization. This could involve:

-

Radical Chlorination : Adding CF₃ via radical intermediates.

-

Cross-Coupling : Using trifluoromethyl copper reagents (CuCF₃) to introduce CF₃ at C2.

Chlorination of Fluorinated Precursors

Chlorination is another key step in synthesizing halogenated alkenes. For this compound, chlorinating a fluorinated precursor could position Cl atoms at C1 while retaining CF₃ at C2.

Example: Chlorination of 1,1,1,3,3,3-Hexafluoropropane

A method from describes chlorinating 1,1,1,3,3,3-hexafluoropropane to yield 1,1,3,3,3-pentachloropropene , which is then fluorinated. This sequential process could be modified to target the desired structure:

-

Chlorination Step :

-

Substrate : 1,1,1,3,3,3-Hexafluoropropane (e.g., CF₃CH₂CF₃).

-

Reagent : Cl₂ gas.

-

Conditions : UV irradiation or radical initiators (e.g., azobisisobutyronitrile).

-

-

Fluorination Step :

| Parameter | Value | Source |

|---|---|---|

| Chlorine Concentration | 10–100% | |

| Temperature | 0–20°C (to avoid decomposition) | |

| Catalyst | UV light or radical initiator |

Dehydrohalogenation Reactions

Dehydrohalogenation eliminates HCl or HF to form alkenes. This method is critical for synthesizing This compound from saturated precursors.

Example: Elimination from 1,1,2,3,3,3-Hexachloropropane

A process in dehydrochlorinates 1,1,2,3,3,3-hexachloropropane to produce 1,1,3,3,3-pentachloropropene , followed by fluorination. For the target compound:

-

Substrate : A saturated precursor with Cl atoms at C1 and C3, and CF₃ at C2.

-

Base : Sodium amide (NaNH₂) or KOH.

-

Conditions :

Hydrolysis and Functionalization

Hydrolysis of intermediates (e.g., ethers or esters) can yield carbonyl compounds, which may serve as precursors. For example, bis(1,1-dichloro-3,3,3-trifluoropropyl) ether can be hydrolyzed to a ketone, then functionalized.

Challenges and Considerations

-

Regioselectivity : Achieving Cl and CF₃ substitution at specific positions requires precise control over reaction conditions.

-

Byproduct Management : Separating isomers (e.g., cis/trans) and removing HCl/HF byproducts is critical.

-

Safety : Handling Cl₂, HF, and NaNH₂ requires specialized equipment and safety protocols.

| Route | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Fluorination | HF reaction on chlorinated precursor | High yield, scalable | Requires high-pressure HF |

| Chlorination | Cl₂ addition to fluorinated precursor | Mild conditions | Radical control challenges |

| Dehydrohalogenation | Base elimination from saturated precursor | Simple equipment | Low regioselectivity |

| Coupling | CF₃ addition to alkene | Introduces CF₃ post-alkene | Costly catalysts |

Data Tables

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 1,1-Dichloro-3,3,3-trifluoro-2-(trifluorométhyl)-1-propène a plusieurs applications de recherche scientifique :

Chimie : Il est utilisé comme élément de base dans la synthèse de composés fluorés plus complexes.

Biologie : Les chercheurs étudient ses interactions avec les molécules biologiques pour comprendre ses effets potentiels et ses applications.

Médecine : Il fait l’objet d’études pour son utilisation potentielle dans les produits pharmaceutiques, en particulier dans le développement de nouveaux médicaments.

Industrie : Le composé est utilisé dans la production de produits chimiques et de matériaux spécialisés en raison de ses propriétés uniques.

Applications De Recherche Scientifique

1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)prop-1-ene is used in several scientific research applications:

Chemistry: As a reagent in organic synthesis and as a precursor for other fluorinated compounds.

Biology: Studied for its potential effects on biological systems, although its use is limited due to its reactivity.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: Used in the production of specialty chemicals and materials due to its unique properties

Mécanisme D'action

Le mécanisme par lequel le 1,1-Dichloro-3,3,3-trifluoro-2-(trifluorométhyl)-1-propène exerce ses effets implique des interactions avec diverses cibles moléculaires. Ses atomes de fluor peuvent former des liaisons fortes avec d’autres éléments, conduisant à la formation de produits stables. Les voies impliquées dans ses réactions sont souvent complexes et dépendent des conditions et des réactifs spécifiques utilisés.

Comparaison Avec Des Composés Similaires

Structural and Physical Properties

Key Observations :

Toxicity and Regulatory Status

Notes:

- Chlorine substitution may alter toxicity compared to fluorinated analogues. PFIB’s classification under the Chemical Weapons Convention highlights the extreme hazards of certain fluorinated propenes .

Research Findings and Data Gaps

- Synthesis : HFIB is synthesized from hexafluoroacetone or perfluoroisobutene , while the target compound’s synthesis likely involves chlorination of HFIB or similar precursors.

- Stability : The dichloro-trifluoro structure may confer greater stability compared to fully fluorinated analogues like PFIB.

- Data Gaps: Limited information exists on the target compound’s physical properties (e.g., boiling point, density) and ecotoxicological profile.

Activité Biologique

1,1-Dichloro-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene (CAS Number: 359-66-0) is a halogenated organic compound with significant biological implications. Its unique structure, characterized by multiple fluorine and chlorine atoms, influences its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

- Molecular Formula: C4Cl2F6

- Molecular Weight: 232.939 g/mol

- Density: 1.49 g/cm³

- Boiling Point: 59.5ºC at 760 mmHg

Biological Activity Overview

The biological activity of this compound can be categorized into two primary areas: antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties due to their lipophilic nature and ability to interact with bacterial membranes. A study examining various trifluoromethyl-containing compounds found that derivatives showed significant antibacterial activity against strains such as Escherichia coli and Bacillus mycoides, with minimum inhibitory concentrations (MICs) as low as 4.88 µg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Trifluoromethyl Derivatives

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Compound 8 | 4.88 | B. mycoides |

| Compound 7 | 22.4 | E. coli |

| Compound 9 | 17.8 | E. coli |

Anticancer Activity

The anticancer potential of halogenated compounds has been widely studied, with particular focus on their ability to inhibit cell proliferation in various cancer cell lines. In a recent investigation, several trifluoromethyl-substituted urea derivatives demonstrated IC50 values superior to Doxorubicin against multiple human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate) cells .

Table 2: Anticancer Activity Against Human Cell Lines

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Compound 7 | 44.4 | PACA2 |

| Compound 8 | 22.4 | PACA2 |

| Compound 9 | 17.8 | HCT116 |

The biological activity of this compound is attributed to its ability to interfere with critical cellular processes:

- Antibacterial Mechanism: The lipophilicity of the trifluoromethyl group enhances membrane permeability, leading to disruption of bacterial cell integrity.

- Anticancer Mechanism: The inhibition of key signaling pathways involved in cell proliferation and survival has been observed, including down-regulation of genes such as EGFR, KRAS, and TP53 in treated cancer cells .

Case Studies

- Study on Antibacterial Properties : A series of urea derivatives were synthesized incorporating trifluoromethyl groups. Their antibacterial efficacy was tested against various pathogens, revealing that certain derivatives exhibited remarkable potency compared to traditional antibiotics .

- Study on Anticancer Efficacy : In vitro studies demonstrated that compounds containing trifluoromethyl substitutions significantly inhibited the growth of several cancer cell lines more effectively than established chemotherapeutics like Doxorubicin .

Q & A

Q. What are the optimal synthetic routes for 1,1-dichloro-3,3,3-trifluoro-2-(trifluoromethyl)-1-propene in laboratory settings?

Q. How can spectroscopic techniques distinguish structural analogs of this compound?

Methodological Answer:

- ¹⁹F NMR : The trifluoromethyl group (CF₃) resonates at δ -60 to -70 ppm, while chlorine substituents influence splitting patterns.

- GC-MS : Retention times and fragmentation patterns (e.g., m/z 164 for [M-Cl]⁺) help differentiate isomers.

- IR Spectroscopy : C-F stretches (1000–1300 cm⁻¹) and C-Cl stretches (550–800 cm⁻¹) provide structural fingerprints .

Q. What purification strategies effectively isolate high-purity samples?

Methodological Answer: Fractional distillation under reduced pressure (e.g., 40–60 mmHg) separates cis/trans isomers. Recrystallization using hexane/ethyl acetate mixtures (1:3 v/v) at -20°C further removes halogenated impurities. Purity >98% is achievable with two successive distillations .

Advanced Research Questions

Q. How do reaction mechanisms differ between cis and trans isomers during catalytic transformations?

Q. What strategies resolve contradictions in reported toxicity data across studies?

Methodological Answer: Discrepancies in LC₅₀ values (e.g., 1700 ppm vs. 2200 ppm) may arise from isomer-specific toxicity or assay conditions. Standardized protocols are recommended:

Q. How can computational modeling predict regioselectivity in fluorination reactions?

Methodological Answer: Molecular docking (AutoDock Vina) and frontier molecular orbital (FMO) analysis identify electrophilic sites. For example, the LUMO of the trifluoromethyl group localizes at the β-carbon, favoring nucleophilic attack. Solvent effects (e.g., COSMO-RS) refine predictions in polar aprotic media .

Q. What advanced characterization techniques validate covalent bonding with biomolecules?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.